molecular formula C8H7BrN4O2 B13281388 Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate

Cat. No.: B13281388
M. Wt: 271.07 g/mol
InChI Key: ODTMYMBHDIQFIH-UHFFFAOYSA-N
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Description

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate is a heterocyclic compound that contains a triazole and pyrazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-bromo-1,2,4-triazole with pyrazine derivatives in the presence of a base and a suitable solvent. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazole and pyrazine ring makes it a valuable scaffold for drug design and development .

Biological Activity

Methyl 2-{8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}acetate (CAS Number: 2090728-87-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula : C8H7BrN4O2
  • Molecular Weight : 271.07 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : The compound has shown promising antibacterial properties against various strains of bacteria. Studies indicate that triazolo-pyrazine derivatives often exhibit significant antimicrobial effects due to their ability to interact with bacterial enzymes and disrupt cellular processes .
  • Anticancer Potential : Research indicates that compounds within the triazolo-pyrazine class possess antiproliferative activities against several cancer cell lines. This compound may inhibit key signaling pathways involved in cancer progression by targeting specific kinases such as c-Met and VEGFR-2 .
  • Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress and may contribute to their anticancer effects .

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets involved in disease pathways. For instance:

  • Kinase Inhibition : The compound has been shown to inhibit kinases that play vital roles in cell proliferation and survival, leading to reduced tumor growth in various models .
  • Interaction with Bacterial Targets : Its structural features allow it to interfere with bacterial metabolism by inhibiting critical enzymes necessary for bacterial survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation in cancer cell lines
AntioxidantProtects against oxidative damage

Case Study: Anticancer Activity

A study evaluating the anticancer potential of various triazolo-pyrazine derivatives found that those similar in structure to this compound exhibited significant cytotoxic effects on human cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction .

Case Study: Antimicrobial Efficacy

Another research project investigated the antimicrobial efficacy of triazolo-pyrazine compounds against resistant bacterial strains. This compound was included in a series of tests and demonstrated notable activity against Gram-positive bacteria .

Properties

Molecular Formula

C8H7BrN4O2

Molecular Weight

271.07 g/mol

IUPAC Name

methyl 2-(8-bromo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)acetate

InChI

InChI=1S/C8H7BrN4O2/c1-15-6(14)4-5-11-12-8-7(9)10-2-3-13(5)8/h2-3H,4H2,1H3

InChI Key

ODTMYMBHDIQFIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C2N1C=CN=C2Br

Origin of Product

United States

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